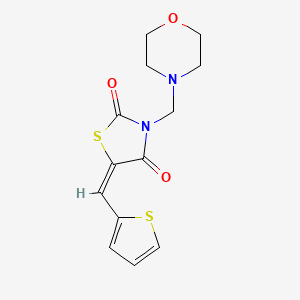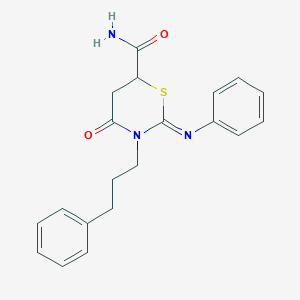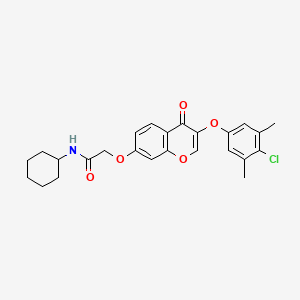![molecular formula C25H21F2N3O2S B11596946 N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11596946.png)
N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophényl)-2-{3-[2-(4-fluorophényl)éthyl]-5-oxo-1-phényl-2-thioxoimidazolidin-4-yl}acétamide : est un composé organique complexe caractérisé par la présence de groupes fluorophényl, phényl et thioxoimidazolidinyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N-(4-fluorophényl)-2-{3-[2-(4-fluorophényl)éthyl]-5-oxo-1-phényl-2-thioxoimidazolidin-4-yl}acétamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend les étapes suivantes :
Formation du noyau thioxoimidazolidinyl : Ceci peut être réalisé en faisant réagir une amine appropriée avec un thioamide dans des conditions contrôlées.
Introduction des groupes fluorophényl : Cette étape implique l’utilisation de précurseurs fluorophényl, tels que le 4-fluorophénylacétonitrile, qui subissent des réactions de substitution nucléophile pour fixer les groupes fluorophényl à la structure de base.
Assemblage final : La dernière étape implique le couplage des produits intermédiaires pour former la molécule complète de N-(4-fluorophényl)-2-{3-[2-(4-fluorophényl)éthyl]-5-oxo-1-phényl-2-thioxoimidazolidin-4-yl}acétamide.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour maximiser le rendement et la pureté. Des catalyseurs et des réacteurs automatisés peuvent être utilisés pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thioxoimidazolidinyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools ou en amines.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque (m-CPBA).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Réactifs de substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates.
Produits principaux :
Oxydation : Sulfoxydes, sulfones.
Réduction : Alcools, amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie :
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques, améliorant l’efficacité et la sélectivité de diverses transformations.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de matériaux avancés possédant des propriétés électroniques ou optiques spécifiques.
Biologie et médecine :
Développement de médicaments : Les caractéristiques structurelles du composé en font un candidat potentiel pour la découverte de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Sondes biologiques : Il peut être utilisé comme sonde pour étudier les processus biologiques et les interactions au niveau moléculaire.
Industrie :
Science des polymères : Le composé peut être incorporé dans des polymères pour modifier leurs propriétés, telles que la stabilité thermique ou la résistance mécanique.
Électronique : Ses propriétés électroniques le rendent adapté à une utilisation dans des dispositifs électroniques, tels que des semi-conducteurs organiques ou des capteurs.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.
Electronics: Its electronic properties make it suitable for use in electronic devices, such as organic semiconductors or sensors.
Mécanisme D'action
Le mécanisme d’action du N-(4-fluorophényl)-2-{3-[2-(4-fluorophényl)éthyl]-5-oxo-1-phényl-2-thioxoimidazolidin-4-yl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à une modulation de leur activité. Les groupes fluorophényl et le noyau thioxoimidazolidinyl du composé jouent un rôle crucial dans la liaison à ces cibles et l’exercice de ses effets .
Comparaison Avec Des Composés Similaires
Composés similaires :
4-Fluorophénylacétonitrile : Un précurseur utilisé dans la synthèse du composé cible.
N-(4-fluorophényl)-2-hydroxy-3-méthoxybenzylamine : Un autre composé contenant du fluorophényle avec des groupes fonctionnels et des applications différents.
N-méthylbisfluoromodafinil : Structurellement similaire à d’autres stimulants benzhydryliques, soulignant la diversité des dérivés fluorophényl.
Unicité : Le N-(4-fluorophényl)-2-{3-[2-(4-fluorophényl)éthyl]-5-oxo-1-phényl-2-thioxoimidazolidin-4-yl}acétamide se distingue par sa combinaison unique de groupes fluorophényl, phényl et thioxoimidazolidinyl. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C25H21F2N3O2S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21F2N3O2S/c26-18-8-6-17(7-9-18)14-15-29-22(16-23(31)28-20-12-10-19(27)11-13-20)24(32)30(25(29)33)21-4-2-1-3-5-21/h1-13,22H,14-16H2,(H,28,31) |
Clé InChI |
DUCCGZFNZFQTRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-3-{4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione](/img/structure/B11596874.png)

![2-(2-bromo-4-ethylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11596884.png)
![(5Z)-2-(2-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596901.png)
![Butyl 4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11596912.png)
![2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596917.png)
![(3-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B11596921.png)
![N-[3-(dimethylamino)propyl]pyridine-2-carboxamide](/img/structure/B11596924.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596932.png)
![4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11596935.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596937.png)

![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596951.png)

